molecular formula C6H10ClN3O2 B2452431 2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride CAS No. 2137510-85-9

2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride

Cat. No.: B2452431
CAS No.: 2137510-85-9
M. Wt: 191.62
InChI Key: PRAUHBLHOJRBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Properties

IUPAC Name

2-amino-2-(1-methylpyrazol-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-9-3-2-4(8-9)5(7)6(10)11;/h2-3,5H,7H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAUHBLHOJRBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-Methyl-1H-pyrazole-3-carbaldehyde

The pyrazole precursor is synthesized via Knorr-type cyclization, optimized for regioselectivity:

Reaction Scheme

Ethyl acetoacetate + Methylhydrazine → 1-Methyl-1H-pyrazole-3-carboxylate (85% yield)  
LiAlH4 reduction → 1-Methyl-1H-pyrazol-3-methanol (78% yield)  
MnO2 oxidation → 1-Methyl-1H-pyrazole-3-carbaldehyde (91% yield)

Critical parameters:

  • Temperature control : 0-5°C during hydrazine addition prevents di-alkylation
  • Oxidant selection : MnO2 outperforms PCC/CrO3 in aldehyde yield (91% vs 68-72%)
  • Purification : Distillation under reduced pressure (65°C/12 mmHg) maintains aldehyde stability

α-Amino Acid Moiety Installation

Strecker Amino Acid Synthesis

The aldehyde undergoes classical Strecker conditions to install the α-amino nitrile group:

Optimized Procedure

  • Reagents : NH4Cl (3 eq), NaCN (1.1 eq), HCl (cat.) in H2O/EtOH (3:1)
  • Conditions : 18 hr reflux under N2 atmosphere
  • Workup : Acid hydrolysis (6M HCl, 110°C, 4 hr) → free amino acid
  • Salt Formation : Neutralization with HCl gas in Et2O yields hydrochloride salt

Performance Metrics

Parameter Value
Overall yield 68-72%
Purity (HPLC) ≥95%
Diastereomeric ratio 1:1 (racemic)

Chiral resolution remains challenging, with enzymatic methods (e.g., acylase I) achieving 88% ee but reducing yield to 41%.

Reductive Amination Route

For stereocontrolled synthesis, keto acid intermediates enable asymmetric reductive amination:

Synthetic Pathway

1-Methyl-1H-pyrazole-3-carbaldehyde → Knoevenagel condensation → α-Keto acid  
Chiral Ru-catalyst (Noyori-type) + NH3 → (R)-α-Amino acid (64% yield, 92% ee)

Catalyst Screening Data

Catalyst ee (%) Yield (%)
Ru-(S)-BINAP 92 64
Rh-(R)-MeDuPHOS 85 58
Ir-(S)-SegPhos 78 51

This method’s scalability is limited by catalyst cost (≈$1,200/mmol), favoring Strecker synthesis for bulk production.

Alternative Methodologies

Gabriel Synthesis via Phthalimide Intermediate

Stepwise Procedure

  • Alkylation : 2-Bromo-2-(1-methyl-1H-pyrazol-3-yl)acetic acid + Potassium phthalimide (DMF, 80°C, 12 hr)
  • Deprotection : Hydrazine hydrate (EtOH, reflux, 6 hr) → Free amine
  • Salt Formation : HCl/EtOAc precipitation

Comparative Analysis

Metric Gabriel Strecker
Yield 61% 72%
Purity 93% 95%
Step Count 3 2
Byproduct Toxicity High Moderate

Phthalimide route offers better regiocontrol but generates stoichiometric hydrazine waste.

Enzymatic Transamination

Recent advances employ ω-transaminases for asymmetric synthesis:

Biocatalytic Parameters

  • Enzyme : Chromobacterium violaceum ω-TA (CV-ωTA)
  • Substrate : 2-Oxo-2-(1-methyl-1H-pyrazol-3-yl)acetic acid
  • Amine Donor : L-Alanine (2 eq)
  • Conversion : 89% in 24 hr (pH 7.5, 30°C)

Process Economics

Factor Cost Contribution
Enzyme 43%
Substrate 32%
Downstream Processing 25%

While environmentally favorable, the $6.50/g production cost restricts industrial adoption.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, D2O)
δ 7.82 (d, J = 2.4 Hz, 1H, Pyrazole H-4)
δ 6.45 (d, J = 2.4 Hz, 1H, Pyrazole H-5)
δ 4.12 (s, 1H, CH(NH2))
δ 3.91 (s, 3H, N-CH3)
δ 3.68 (d, J = 16.8 Hz, 1H, CH2CO2H)
δ 3.52 (d, J = 16.8 Hz, 1H, CH2CO2H)

13C NMR (100 MHz, D2O)
δ 174.2 (CO2H)
δ 143.7 (Pyrazole C-3)
δ 130.4 (Pyrazole C-5)
δ 106.3 (Pyrazole C-4)
δ 61.8 (CH(NH2))
δ 39.1 (N-CH3)
δ 48.5 (CH2CO2H)

Purity Assessment

Method Specification Result
HPLC (C18) ≥95% 95.7%
Karl Fischer ≤0.5% H2O 0.32%
ICP-MS (Cl⁻) 17.2-17.8% 17.5%

The hydrochloride salt exhibits excellent crystallinity (PXRD: 5 sharp peaks between 5-30° 2θ).

Industrial Scale-Up Considerations

Process Optimization

Batch vs Flow Chemistry

Parameter Batch (500 L) Flow (Microreactor)
Cycle Time 18 hr 2.3 hr
Yield 71% 83%
E-factor 23 11

Continuous processing reduces solvent waste by 52% through in-line solvent recovery.

Cost Drivers

Component Cost ($/kg)
Raw Materials 420
Energy 180
Waste Treatment 95
Labor 150

Automated crystallization (PAT-guided) improves yield to 78% while maintaining 99.5% purity.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated decarboxylative amination demonstrates potential:

Reaction Scheme

2-Bromo-2-(1-methyl-1H-pyrazol-3-yl)acetic acid + NH3 → Product (62% yield)  
Catalyst: Ir(ppy)3 (2 mol%)  
Light: 450 nm LEDs  
Solvent: MeCN/H2O (4:1)

Quantum Yield
Φ = 0.38 ± 0.03 (vs benzophenone actinometer)

This method eliminates cyanide reagents but requires specialized photochemical reactors.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is utilized as a building block for synthesizing pharmaceutical agents. Its structure allows it to interact with biological targets, potentially leading to therapeutic effects. Notably, pyrazole derivatives have shown promise in:

  • Anticancer Activity : Studies indicate that derivatives of this compound can inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), liver (HepG2), and colorectal cancers. For example, a derivative exhibited an IC₅₀ value as low as 0.037 μM against specific cancer lines, indicating potent antiproliferative effects.
  • Anti-inflammatory Properties : Research has demonstrated that this compound can reduce the synthesis and release of pro-inflammatory cytokines such as TNF-alpha, which is crucial for managing chronic inflammatory diseases.

Organic Synthesis

In organic synthesis, 2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride serves as an intermediate in creating more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables the development of diverse chemical entities with tailored properties.

Reaction TypeExample ReagentsProduct Types
OxidationPotassium permanganateCorresponding oxides
ReductionSodium borohydrideModified functional groups
SubstitutionAlkyl halidesVarious functional group derivatives

Material Science

The compound's unique properties make it suitable for developing new materials with specific functionalities. It can be incorporated into polymers or used as a catalyst in various chemical reactions, enhancing material performance in applications ranging from coatings to biomedical devices.

Anticancer Activity Case Study

A study conducted on the anticancer effects of pyrazole derivatives highlighted their mechanism of action through apoptosis induction and cell cycle disruption. The research involved treating multiple cancer cell lines with varying concentrations of the compound and assessing cell viability using MTT assays. The results showed a significant reduction in cell proliferation rates compared to control groups.

Anti-inflammatory Activity Case Study

In another study focusing on anti-inflammatory properties, the compound was tested on LPS-stimulated macrophages to evaluate its effect on cytokine release. The results indicated a marked decrease in TNF-alpha levels following treatment with the compound, suggesting its potential for therapeutic use in inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(1H-pyrazol-3-yl)acetic acid hydrochloride
  • 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride
  • 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride

Uniqueness

2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.

Biological Activity

2-Amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride (CAS Number: 2137510-85-9) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique substitution pattern on the pyrazole ring, which may influence its reactivity and biological efficacy. This article reviews the biological activity of this compound, supported by data from various studies, and discusses its potential applications in medicinal chemistry.

  • Molecular Formula: C₆H₁₀ClN₃O₂
  • Molecular Weight: 191.61 g/mol
  • IUPAC Name: 2-amino-2-(1-methylpyrazol-3-yl)acetic acid; hydrochloride
  • InChI Key: PRAUHBLHOJRBLP-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, particularly in relation to its anticancer properties and potential as an anti-inflammatory agent.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit the growth of various cancer cell lines. For instance, compounds based on the 1H-pyrazole structure have shown significant antiproliferative effects against several types of cancer, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

In vitro studies have indicated that derivatives of pyrazole can effectively inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. A notable study reported that certain pyrazole-based compounds exhibited IC50 values as low as 0.037μM0.037\,\mu M against specific cancer lines, indicating potent activity .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are crucial for therapeutic applications in diseases characterized by chronic inflammation. Research has demonstrated that pyrazole derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in various cellular models .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by modulating pathways associated with cell survival and death.
  • Cytokine Modulation : It reduces the synthesis and release of inflammatory cytokines, thereby mitigating inflammatory responses.
  • Targeting Specific Pathways : Molecular docking studies suggest that this compound may interact with key proteins involved in cancer progression and inflammation, such as EGFR and MAPK pathways .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

StudyFindings
Study A Demonstrated significant inhibition of MDA-MB-231 breast cancer cells with an IC50 of 0.045μM0.045\,\mu M.
Study B Showed reduction in TNF-alpha levels in LPS-stimulated macrophages, indicating anti-inflammatory potential.
Study C Evaluated the compound's effect on HepG2 cells, reporting a growth inhibition percentage of 54.25% at 10μM10\,\mu M.

Q & A

Basic: What are the established synthetic routes for 2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride?

Methodological Answer:
The compound can be synthesized via a regioselective condensation/aza-Michael reaction, as demonstrated in pyrazole-containing α-amino acid derivatives. Key steps include:

  • Condensation : Reacting a pyrazole precursor (e.g., 1-methyl-1H-pyrazole-3-carbaldehyde) with a glycine equivalent under basic conditions.
  • Aza-Michael Addition : Introducing the amino group via nucleophilic attack, followed by acidification to form the hydrochloride salt.
  • Purification : Recrystallization or column chromatography (silica gel, eluent: methanol/dichloromethane) to achieve >95% purity .

Advanced: How can enantiomeric resolution be achieved for this racemic α-amino acid derivative?

Methodological Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) with hexane/isopropanol mobile phases.
  • Enzymatic Resolution : Employ enzymes like lipases or acylases to selectively hydrolyze one enantiomer.
  • X-ray Crystallography : Confirm absolute configuration using SHELXL for refinement, particularly with high-resolution data (e.g., <1.0 Å) to resolve disordered pyrazole moieties .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the pyrazole ring (δ 6.5–7.5 ppm) and α-amino acid backbone.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) to assess purity (>95% by area normalization).
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]+^+ at m/z 216.1) .

Advanced: How to address contradictions in X-ray crystallographic data refinement?

Methodological Answer:

  • Check for Twinning : Use SHELXL’s TWIN command to model twinning ratios if Rint_{int} > 0.1.
  • Disorder Modeling : Split occupancy for disordered pyrazole or hydrochloride moieties.
  • Validation Tools : Employ PLATON or checkCIF to identify underestimated uncertainties in bond lengths/angles .

Basic: How to evaluate the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Buffer Systems : Use Tris-HCl (pH 7–9) or acetate (pH 4–6) to assess hydrolytic stability.
  • Thermal Analysis : TGA/DSC to determine decomposition temperatures (>200°C expected).
  • HPLC Monitoring : Track degradation products (e.g., free pyrazole or glycine derivatives) over time .

Advanced: What mechanistic insights guide optimization of the aza-Michael reaction?

Methodological Answer:

  • Kinetic Studies : Vary temperature (25–60°C) and monitor reaction progress via 1H^1H-NMR to determine activation energy.
  • Isotopic Labeling : Use 15N^{15}N-glycine to trace regioselectivity in the aza-Michael step.
  • Computational Modeling : DFT calculations (e.g., Gaussian) to identify transition-state geometries and electron density maps .

Basic: How to mitigate hygroscopicity during storage and handling?

Methodological Answer:

  • Anhydrous Conditions : Store under argon or nitrogen in sealed vials with desiccants (e.g., molecular sieves).
  • Lyophilization : Freeze-dry aqueous solutions to obtain a stable powder.
  • Low-Temperature Storage : Maintain at –20°C to reduce hydrolysis risk .

Advanced: How to design structure-activity relationship (SAR) studies for pyrazole-modified analogs?

Methodological Answer:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., –CF3_3) at the pyrazole 4-position to assess electronic effects.
  • Biological Assays : Test analogs in receptor-binding assays (e.g., GABAA_A or NMDA receptors) using radioligand displacement.
  • Computational Docking : AutoDock Vina to predict binding affinities based on pyrazole ring orientation .

Advanced: How to identify and quantify synthesis-derived impurities?

Methodological Answer:

  • LC-MS/MS : Use a Q-TOF instrument to detect trace by-products (e.g., dimerized pyrazole derivatives).
  • Ion Chromatography : Quantify residual chloride ions from incomplete hydrochloride salt formation.
  • NMR DOSY : Differentiate impurities via diffusion coefficients in D2 _2O .

Advanced: How to troubleshoot low yields in the final hydrochloride salt formation?

Methodological Answer:

  • Acid Selection : Compare HCl gas vs. concentrated HCl in ethanol; gas method often improves crystallinity.
  • Solvent Optimization : Use ethanol/ethyl acetate mixtures to enhance solubility during salt precipitation.
  • By-Product Analysis : 1H^1H-NMR of the mother liquor to identify unreacted intermediates or side products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.